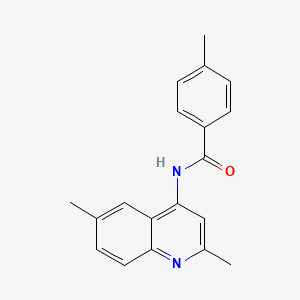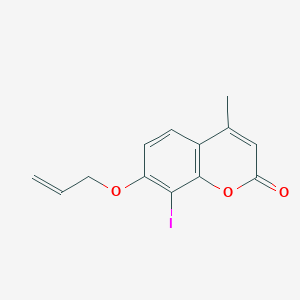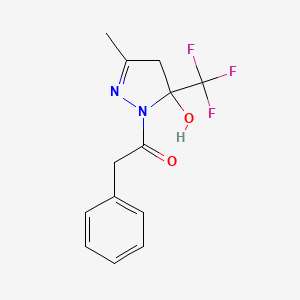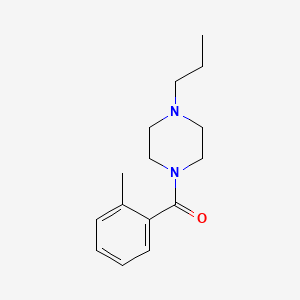![molecular formula C12H12N4O4S B4934034 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide, also known as NSC-707545, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. NSC-707545 is a furamide derivative that was initially identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the proteasome.
Mécanisme D'action
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide inhibits the proteasome, which is a complex of enzymes responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the turnover of proteins involved in various cellular processes. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, this compound has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to test its safety and efficacy in clinical trials. If this compound proves to be safe and effective in humans, it could become a valuable addition to the arsenal of cancer treatments. Finally, this compound could be modified to target specific types of cancer or to overcome resistance to chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide involves the reaction of 4-nitrophenylsulfonyl chloride with 2-furamide in the presence of diaminomethyleneamine. The resulting compound is then reduced to the diamine derivative using sodium dithionite. The diamine derivative is then treated with trifluoroacetic acid to yield this compound.
Applications De Recherche Scientifique
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, and lung cancer, and has been found to induce cell death through the inhibition of the proteasome. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-12(14)16-21(18,19)9-5-3-8(4-6-9)15-11(17)10-2-1-7-20-10/h1-7H,(H,15,17)(H4,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGJZRJCZALBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)

![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)

![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
